molecular formula C23H17NO4 B11121893 2-(Furan-2-ylmethyl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(Furan-2-ylmethyl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11121893
M. Wt: 371.4 g/mol
InChI Key: HKOYVMOCMKKZRO-UHFFFAOYSA-N
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Description

2-(Furan-2-ylmethyl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a furan ring, a chromeno ring, and a pyrrole ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethyl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction. One common method includes the reaction of methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, an aromatic aldehyde, and an aliphatic amine in a one-pot process . The reaction conditions are optimized to ensure high yields and purity of the final product. The process is compatible with a wide range of substituents, allowing for the synthesis of various derivatives under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethyl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(Furan-2-ylmethyl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylmethyl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of oxidative stress and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(Furan-2-ylmethyl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is its unique combination of furan, chromeno, and pyrrole rings. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research.

Properties

Molecular Formula

C23H17NO4

Molecular Weight

371.4 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-7-methyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H17NO4/c1-14-9-10-18-17(12-14)21(25)19-20(15-6-3-2-4-7-15)24(23(26)22(19)28-18)13-16-8-5-11-27-16/h2-12,20H,13H2,1H3

InChI Key

HKOYVMOCMKKZRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC=CC=C5

Origin of Product

United States

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